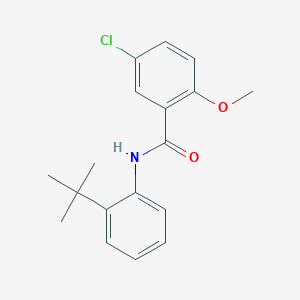
1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine, also known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to act on various molecular targets in the brain and nervous system. It has been shown to modulate the activity of certain neurotransmitters and ion channels, which can lead to neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in the body. It can increase the levels of certain neurotrophic factors, which can promote the growth and survival of neurons. Furthermore, 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine has also been shown to reduce oxidative stress and inflammation, which can contribute to the development of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it an ideal compound for various research applications. However, one of the limitations of using 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine. One potential area of research is the development of new derivatives of 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine that can be used for specific therapeutic applications. Furthermore, more studies are needed to fully understand the mechanism of action of 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine and its potential use in various neurological disorders. Additionally, the development of new techniques for the synthesis and purification of 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine can lead to more efficient and cost-effective ways of producing this compound.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been widely used in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective properties and can be used to treat various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, 1-(3-chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine has also been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)21-10-12-22(13-11-21)19(23)15-6-5-7-16(20)14-15/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLQIXPSZAQCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)



![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)

![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)